molecular formula C8H6F3N3 B1406843 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline CAS No. 1610689-08-1

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline

Cat. No.: B1406843
CAS No.: 1610689-08-1
M. Wt: 201.15 g/mol
InChI Key: KBYVARJFNZZBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethyl group through a diazirine intermediate. The synthesis can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline involves its ability to form covalent bonds with target molecules upon activation by light. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets and pathways. This property is particularly useful in photoaffinity labeling, where the compound can be used to identify and study protein-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct chemical properties, making it valuable for specific applications such as photoaffinity labeling and the synthesis of complex organic molecules.

Properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYVARJFNZZBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline
Reactant of Route 2
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline
Reactant of Route 3
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline
Reactant of Route 4
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline
Reactant of Route 5
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline
Reactant of Route 6
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.